
2-((1-Butyl-3-(4-fluorophenyl)-2-methyl-1H-indol-5-yl)oxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a derivative of indole, a heterocyclic aromatic compound. Its systematic name is 1-Butyl-3-(4-fluorophenyl)thiourea .
- The molecular formula is C₁₁H₁₅FN₂S , with an average mass of 226.314 Da .
- The structure consists of a butyl group, a fluorophenyl group, and a thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include coupling reactions, protecting group manipulations, and functional group transformations.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ scalable methods for synthesis.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they often involve modifications to the indole or fluorophenyl portions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of other compounds due to its functional groups.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: May find applications in materials science or as intermediates in drug development.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other indole derivatives, such as 1-alkyl-3-(4-fluorophenyl)indoles or related thioureas.
Uniqueness: Its combination of a fluorophenyl group, indole scaffold, and thiourea functionality sets it apart.
Remember that this compound’s detailed studies and applications are ongoing, and researchers continue to explore its potential.
Eigenschaften
CAS-Nummer |
76469-04-0 |
|---|---|
Molekularformel |
C23H26FNO3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-[1-butyl-3-(4-fluorophenyl)-2-methylindol-5-yl]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C23H26FNO3/c1-5-6-13-25-15(2)21(16-7-9-17(24)10-8-16)19-14-18(11-12-20(19)25)28-23(3,4)22(26)27/h7-12,14H,5-6,13H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
CFPNVZXIGIKRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC(C)(C)C(=O)O)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
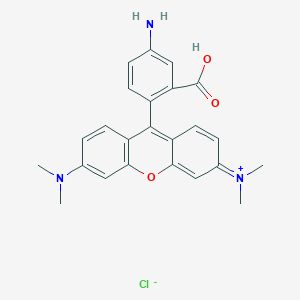
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

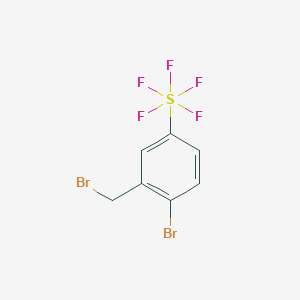
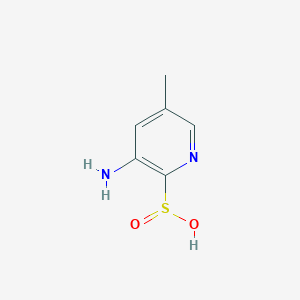

![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
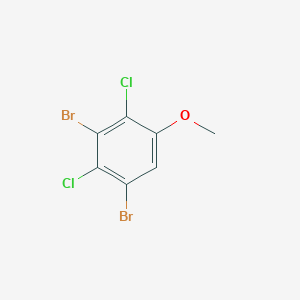


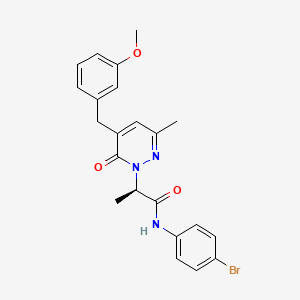
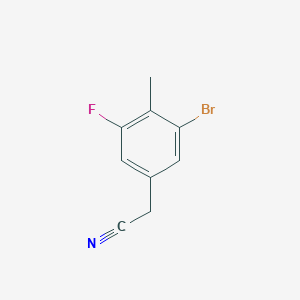
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
